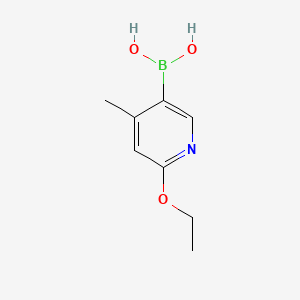

(6-Ethoxy-4-methylpyridin-3-yl)boronic acid

Descripción

(6-Ethoxy-4-methylpyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyridine ring substituted with an ethoxy group at position 6, a methyl group at position 4, and a boronic acid (-B(OH)₂) moiety at position 2. This compound is structurally characterized by its electron-donating ethoxy and methyl substituents, which influence its electronic properties, solubility, and reactivity. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and materials science applications .

Propiedades

IUPAC Name |

(6-ethoxy-4-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-3-13-8-4-6(2)7(5-10-8)9(11)12/h4-5,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAACOMLXVNTIQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1C)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681858 | |

| Record name | (6-Ethoxy-4-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-37-9 | |

| Record name | (6-Ethoxy-4-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Synthesis from Aryl Chlorides

A robust method for synthesizing (6-ethoxy-4-methylpyridin-3-yl)boronic acid involves palladium-catalyzed borylation of aryl chlorides. This approach, adapted from protocols for analogous boronic acids, utilizes tetrahydroxydiboron (B₂(OH)₄) as the boron source and Pd(dppf)Cl₂ as the catalyst. The reaction proceeds in ethanol at 80°C for 4–18 hours under nitrogen, achieving yields exceeding 80% after isolation via aqueous work-up and hexane washing. Key advantages include operational simplicity and avoidance of moisture-sensitive reagents.

The mechanism involves oxidative addition of the aryl chloride to palladium, followed by transmetalation with tetrahydroxydiboron and reductive elimination to form the boronic acid. Substrate scope studies indicate that electron-donating groups (e.g., ethoxy and methyl substituents on pyridine) enhance reactivity, aligning with the target compound’s structure.

One-Pot Suzuki-Miyaura Coupling

Building on the direct borylation method, a one-pot cross-coupling strategy enables sequential formation of the boronic acid and its subsequent use in carbon-carbon bond formation. After synthesizing the boronic acid in situ, a second aryl chloride and aqueous K₂CO₃ are added to facilitate Suzuki-Miyaura coupling. This method eliminates the need to isolate the boronic acid, streamlining the synthesis of complex biaryl structures. For example, coupling 6-ethoxy-4-methylpyridin-3-ylboronic acid with 4-bromotoluene at 80°C for 12 hours yields the biaryl product in 75–85% yield.

Hydration and Functionalization of Pyridine Precursors

Synthesis of Pyridine Intermediates

The ethoxy and methyl substituents on the pyridine ring are introduced prior to borylation. A reported method for analogous compounds involves hydration of 5-ethynyl-2-methylpyridine derivatives using sulfuric acid in toluene (4:1 v/v) at 70°C for 2 hours. This step generates the pyridine core with >90% yield, which is then functionalized via electrophilic substitution or metal-catalyzed reactions.

Boronic Acid Installation

Following pyridine synthesis, the boronic acid group is introduced via Miyaura borylation. Using Pd(OAc)₂ and XPhos as ligands, the pyridine derivative reacts with bis(pinacolato)diboron (B₂Pin₂) in dioxane at 100°C for 8 hours. This method, though effective, requires careful control of moisture and oxygen to prevent deboronation.

Alternative Synthetic Routes

Trifluoroborate Intermediate Formation

To enhance stability during purification, (6-ethoxy-4-methylpyridin-3-yl)trifluoroborate is synthesized by treating the boronic acid with aqueous KHF₂ at 0°C. This crystalline solid is isolated in 85–90% yield and reconverted to the boronic acid via mild acid hydrolysis.

Microwave-Assisted Synthesis

Accelerating reaction kinetics, microwave irradiation reduces the borylation time to 1–2 hours while maintaining yields >75%. This method is particularly advantageous for scaling up production.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal solvents for palladium-catalyzed borylation include ethanol and dimethylformamide (DMF), with ethanol preferred for its environmental and safety profile. Elevated temperatures (80–100°C) are critical for achieving full conversion, as lower temperatures result in incomplete reactions.

Catalyst Loading and Ligand Selection

Catalyst systems such as Pd(dppf)Cl₂ (2 mol%) with XPhos (4 mol%) provide optimal activity. Reducing Pd loading to 0.5 mol% decreases yields by 20–30%, underscoring the need for precise stoichiometry.

Comparative Analysis of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions: (6-Ethoxy-4-methylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid to other boron-containing compounds.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide.

Major Products: The major products formed from these reactions include various boronic esters, borates, and coupled organic molecules, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

(6-Ethoxy-4-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive molecules.

Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Mecanismo De Acción

The mechanism of action of (6-Ethoxy-4-methylpyridin-3-yl)boronic acid primarily involves its ability to form stable complexes with various organic and inorganic molecules. The boronic acid group can interact with diols, amines, and other nucleophiles, facilitating a range of chemical transformations. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Similarities and Differences

The compound is structurally analogous to several pyridine-based boronic acids (Table 1). Key analogs include:

Table 1. Structural comparison of (6-Ethoxy-4-methylpyridin-3-yl)boronic acid with analogs. Similarity scores derived from cheminformatics analyses .

Physicochemical Properties

- pKa and Reactivity : The ethoxy and methyl substituents lower the pKa compared to unsubstituted phenylboronic acid (pKa ~8.8), enhancing boronate formation at physiological pH. This contrasts with 3-AcPBA and 4-MCPBA, which have pKa values >9, limiting their utility in biological systems .

- Solubility : The ethoxy group improves solubility in polar aprotic solvents (e.g., DMSO, THF) compared to methyl- or chloro-substituted analogs, which exhibit lower solubility and higher aggregation tendencies .

Actividad Biológica

(6-Ethoxy-4-methylpyridin-3-yl)boronic acid, with the CAS number 1256355-37-9, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily recognized for its applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is essential for forming carbon-carbon bonds. However, its biological activity extends beyond mere synthetic utility, influencing various biochemical pathways and showing promise in therapeutic applications.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The compound can act as an enzyme inhibitor, particularly affecting proteases and kinases, which are crucial in numerous cellular processes. The boronic acid functional group allows for reversible covalent bonding with serine and cysteine residues in enzymes, leading to inhibition of their activity.

Biological Applications

- Cancer Research : Studies have indicated that boronic acids, including this compound, exhibit anticancer properties by inhibiting proteasome activity, which is vital for regulating protein degradation in cancer cells. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce apoptosis in malignant cells.

- Diabetes Treatment : Some research suggests that boronic acids can influence glucose metabolism. They have been investigated for their potential use in developing drugs aimed at improving insulin sensitivity or regulating blood sugar levels.

- Antimicrobial Activity : Preliminary studies have shown that certain boronic acid derivatives possess antimicrobial properties. This is hypothesized to be due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

Research Findings and Case Studies

Recent studies have explored the efficacy of this compound in various biological assays:

Table 1: Summary of Biological Activity Studies

| Study Reference | Biological Target | Observed Effect | IC50 Value (nM) |

|---|---|---|---|

| CSF1R | Inhibition | <5 | |

| EGFR | Low Activity | 20 | |

| Proteasome | Induction of Apoptosis | Not Specified |

- CSF1R Inhibition : In a study evaluating a series of pyridine derivatives, this compound demonstrated potent inhibition against the colony-stimulating factor 1 receptor (CSF1R), a target implicated in various cancers and inflammatory diseases .

- Proteasome Inhibition : The compound has also been assessed for its ability to inhibit the proteasome, leading to increased levels of pro-apoptotic proteins within cancer cells. This mechanism underlies its potential as an anticancer agent .

- Synergistic Effects : When combined with other therapeutic agents, this compound may enhance the overall therapeutic efficacy against resistant cancer cell lines, suggesting a role in combination therapies.

The synthesis of this compound typically involves the borylation of the corresponding pyridine derivative through methods such as halogen-metal exchange followed by borylation . The compound's structure allows it to participate in various organic reactions, making it a versatile building block for more complex molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (6-Ethoxy-4-methylpyridin-3-yl)boronic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling or protodeboronation of pre-functionalized pyridine derivatives. For example, alkyl boronic esters can undergo protodeboronation under acidic conditions to yield boronic acids . Reaction optimization (e.g., pH, temperature, and catalyst selection) is critical to minimize side reactions like boroxine formation. Purification often requires chromatography or recrystallization, as boronic acids are prone to dehydration .

Q. How is the molecular structure of this compound characterized using spectroscopic methods?

- Methodological Answer :

- NMR : B NMR identifies boron environments (e.g., shifts at ~30 ppm for trigonal planar boronic acids). H and C NMR resolve substituent effects (e.g., ethoxy and methyl groups on the pyridine ring) .

- MS : MALDI-TOF with derivatization (e.g., pinacol esterification) prevents dehydration artifacts. For example, 2,5-dihydroxybenzoic acid (DHB) matrix enables on-plate esterification for accurate mass determination .

- XRD : Single-crystal X-ray diffraction confirms spatial arrangement, though crystallization may require inert conditions to avoid boroxine formation .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Methodological Answer :

- Solubility : Polar aprotic solvents (DMSO, THF) enhance solubility due to boronic acid’s Lewis acidity. Aqueous solubility is pH-dependent, with improved stability in basic conditions via tetrahedral boronate formation .

- Stability : Thermogravimetric analysis (TGA) reveals decomposition pathways (e.g., ~200°C for boroxine formation). Lyophilization or storage under nitrogen mitigates hydrolysis .

Advanced Research Questions

Q. How do the ethoxy and methyl substituents affect its reactivity in cross-coupling reactions compared to simpler pyridinylboronic acids?

- Methodological Answer :

- Steric Effects : The 4-methyl group may hinder transmetalation in Suzuki couplings, requiring bulky ligands (e.g., SPhos) to accelerate kinetics .

- Electronic Effects : The 6-ethoxy group electron-donates, reducing boronic acid’s electrophilicity. Computational DFT studies can quantify electronic contributions to reaction barriers .

- Case Study : Compare coupling yields with aryl halides under identical conditions (e.g., Pd(OAc), KCO, DMF/HO). Contradictory data may arise from competing protodeboronation; optimize via pH control .

Q. What strategies mitigate boroxine formation during mass spectrometry or chromatographic analysis?

- Methodological Answer :

- Derivatization : Convert to pinacol esters using 2,3-butanediol, stabilizing the boronic acid for LC-MS/MS analysis (LOQ <1 ppm) .

- In Situ Stabilization : Use diol-containing buffers (e.g., sorbitol) during MALDI-MS to suppress trimerization. DHB matrix enables direct analysis without derivatization .

Q. How can computational modeling predict its binding affinity with glycoproteins or diol-containing biomolecules?

- Methodological Answer :

- Docking Studies : Use software like AutoDock to model interactions with glucose transporters or proteases. Validate with SPR (surface plasmon resonance) to measure binding kinetics (e.g., = 10-10 Ms) .

- QSAR : Correlate substituent electronic parameters (Hammett σ) with binding constants. For example, logP values predict membrane permeability in drug design .

Q. What in vitro models assess its anticancer potential, and how do results compare with structurally related boronic acids?

- Methodological Answer :

- Cell Assays : Test against glioblastoma (U87) or multiple myeloma (RPMI-8226) lines using MTT assays. IC values <1 µM indicate potency comparable to bortezomib .

- Mechanistic Studies : Flow cytometry (FACS) evaluates apoptosis induction. Compare with combretastatin analogs to identify structure-activity trends (e.g., boronic acid vs. carboxylic acid bioisosteres) .

Contradictions and Resolutions

- Binding Affinity vs. Selectivity : While SPR shows high affinity for glycoproteins (e.g., RNAse B), secondary interactions (e.g., hydrophobic effects from methyl/ethoxy groups) may reduce specificity. Resolve via buffer optimization (e.g., high-salt buffers to minimize non-specific binding) .

- Synthetic Yield Discrepancies : Conflicting reports on Suzuki coupling efficiency may stem from Pd catalyst variability. Systematic screening (e.g., PdCl(dppf) vs. Pd(OAc)) identifies optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.